molecular formula C11H13N3O3S B2394717 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421449-12-8

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2394717
CAS No.: 1421449-12-8
M. Wt: 267.3
InChI Key: UHNJORFLZVJDQX-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of compounds related to N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. For instance, a study investigated a thiazole-based heterocyclic amide for its antimicrobial properties, showing good activity against a range of microorganisms, suggesting its value in pharmacological and medical applications (Cakmak et al., 2022). This indicates a broader interest in furan and thiadiazole derivatives for antimicrobial research.

Anticancer Activity

The synthesis and biological evaluation of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives highlighted their antiproliferative activities against various human epithelial cell lines. The study revealed that certain derivatives exhibited promising antiproliferative activity, particularly against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines, with some compounds showing significant inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Hekal et al., 2021).

Synthesis and Characterization

Several studies focus on the synthesis, molecular characterization, and potential applications of furan and thiadiazole derivatives. These compounds have been characterized by various techniques such as IR, NMR, XRD, and density functional theory (DFT) modeling, providing insights into their molecular and electronic structures (Cakmak et al., 2022). Such detailed investigations lay the groundwork for understanding the interactions and potential uses of these compounds in various scientific applications.

Pharmacological and Biological Evaluations

Further research into the pharmacological and biological effects of related compounds has shown a range of activities, including antimicrobial and anticancer effects. This suggests a potential for these compounds to be developed into novel therapeutic agents, with specific derivatives showing promise in preliminary evaluations (Hekal et al., 2021).

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-10(18-14-13-7)11(16)12-5-4-8(15)9-3-2-6-17-9/h2-3,6,8,15H,4-5H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNJORFLZVJDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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